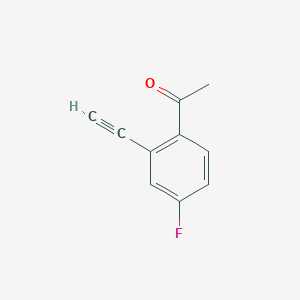
2-Acetyl-5-fluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-fluorophenylacetylene is an organic compound characterized by the presence of an acetyl group, a fluorine atom, and a phenylacetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. This method includes the hydration of the C–F bond followed by an intramolecular annulation to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts such as palladium or copper is common to ensure high yields and purity. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-fluorophenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetylene derivatives.
Scientific Research Applications
2-Acetyl-5-fluorophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Acetyl-5-fluorophenylacetylene involves its interaction with specific molecular targets. The acetyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluorophenylacetylene: Shares the phenylacetylene moiety but lacks the acetyl group.
2-Acetylphenylacetylene: Contains the acetyl group but lacks the fluorine atom.
5-Fluoro-2-methylphenylacetylene: Similar structure with a methyl group instead of an acetyl group.
Uniqueness: 2-Acetyl-5-fluorophenylacetylene is unique due to the combination of the acetyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H7FO |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
1-(2-ethynyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7FO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h1,4-6H,2H3 |
InChI Key |
MFGUKZKZGSJQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















